![molecular formula C14H18F3NO B1462016 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine CAS No. 774487-98-8](/img/structure/B1462016.png)
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Overview
Description
“2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine” is a chemical compound . It is known to be a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular formula of “2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine” is C14H18F3NO . It has an average mass of 273.294 Da and a monoisotopic mass of 273.134064 Da .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Organic Synthesis
This compound is a derivative of Benzotrifluoride (BTF), which is used as a solvent for traditional organic synthesis . BTF is relatively inert and is suitable for use as a solvent for a wide range of chemistry including ionic, transition-metal catalyzed, and thermal reactions .
Fluorous Synthesis
BTF and related compounds are also crucial components of fluorous synthesis since they can dissolve both standard organic molecules and highly fluorinated molecules . This makes “3-(2-Piperidinoethoxy)benzotrifluoride” potentially useful in fluorous synthesis.
Radical Reactions
BTF is especially useful for radical reactions, where it may replace benzene as the current solvent of choice for many common transformations . Given its structural similarity to BTF, “3-(2-Piperidinoethoxy)benzotrifluoride” could also be used in radical reactions.
Green Chemistry
BTF is more environmentally friendly than many other organic solvents and is available in large quantities . As a derivative of BTF, “3-(2-Piperidinoethoxy)benzotrifluoride” could also be considered a green chemistry solvent.
Pharmaceutical Testing
“3-(2-Piperidinoethoxy)benzotrifluoride” is available for purchase for pharmaceutical testing . This suggests that it could be used in drug discovery and development processes.
Mechanism of Action
Mode of Action
It has been suggested that the compound may enhance the cytotoxic activity of natural killer (nk) cells . This suggests that the compound may function by stimulating macrophages to release IFN-alpha, which subsequently activates NK cells .
Biochemical Pathways
Given its potential role in stimulating macrophages to release ifn-alpha, it may influence pathways related to immune response and inflammation .
Result of Action
The result of the action of 3-(2-Piperidinoethoxy)benzotrifluoride is an enhancement of the cytotoxic activity of NK cells . This could potentially lead to increased immune response against certain types of malignancies .
properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)11-4-3-6-13(10-11)19-9-7-12-5-1-2-8-18-12/h3-4,6,10,12,18H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQSBWDZDVLLSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655585 | |
Record name | 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine | |
CAS RN |
774487-98-8 | |
Record name | 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774487-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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